N,5,6-Trimethyl-1,3-benzothiazol-2-amine N,5,6-Trimethyl-1,3-benzothiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 62194-25-6
VCID: VC18065596
InChI: InChI=1S/C10H12N2S/c1-6-4-8-9(5-7(6)2)13-10(11-3)12-8/h4-5H,1-3H3,(H,11,12)
SMILES:
Molecular Formula: C10H12N2S
Molecular Weight: 192.28 g/mol

N,5,6-Trimethyl-1,3-benzothiazol-2-amine

CAS No.: 62194-25-6

Cat. No.: VC18065596

Molecular Formula: C10H12N2S

Molecular Weight: 192.28 g/mol

* For research use only. Not for human or veterinary use.

N,5,6-Trimethyl-1,3-benzothiazol-2-amine - 62194-25-6

Specification

CAS No. 62194-25-6
Molecular Formula C10H12N2S
Molecular Weight 192.28 g/mol
IUPAC Name N,5,6-trimethyl-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C10H12N2S/c1-6-4-8-9(5-7(6)2)13-10(11-3)12-8/h4-5H,1-3H3,(H,11,12)
Standard InChI Key RNHMKAWTMGWJEU-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1C)SC(=N2)NC

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

N,5,6-Trimethyl-1,3-benzothiazol-2-amine (C₁₀H₁₂N₂S) features a benzothiazole core comprising a benzene ring fused to a thiazole ring. The thiazole component contains a sulfur atom at position 1 and a nitrogen atom at position 3. Methyl groups are appended to the benzene ring at positions 5 and 6, while the amine nitrogen at position 2 is substituted with a third methyl group (Fig. 1). This substitution pattern distinguishes it from the N,4,6-trimethyl isomer documented in PubChem (CID 45077466) , where methyl groups occupy positions 4 and 6 on the benzene ring.

Table 1: Molecular Properties of N,5,6-Trimethyl-1,3-benzothiazol-2-amine

PropertyValue
Molecular FormulaC₁₀H₁₂N₂S
Molecular Weight192.28 g/mol
CAS Registry NumberNot yet assigned
IUPAC NameN,5,6-trimethyl-1,3-benzothiazol-2-amine
SMILESCC1=CC(=C(C2=C1SC(=N2)NC)C)C

The absence of a dedicated CAS registry number for this specific isomer underscores its status as a less-studied derivative, necessitating reliance on structural analogs for property extrapolation .

Spectroscopic Data

While experimental spectra for N,5,6-trimethyl-1,3-benzothiazol-2-amine remain unpublished, insights can be drawn from related benzothiazoles:

  • ¹H NMR: Expected signals include singlets for the N-methyl group (~δ 3.0 ppm) and aromatic protons adjacent to methyl substituents (~δ 2.3–2.5 ppm for methyl groups; δ 6.8–7.5 ppm for aromatic protons) .

  • IR Spectroscopy: Stretching vibrations for C-S (680–750 cm⁻¹), C=N (1600–1680 cm⁻¹), and N-H (3300–3500 cm⁻¹) are anticipated .

Synthetic Methodologies

Conventional Routes

Benzothiazoles are typically synthesized via cyclocondensation of 2-aminothiophenol with carbonyl compounds. For N,5,6-trimethyl-1,3-benzothiazol-2-amine, a plausible route involves:

  • Aldehyde Condensation: Reacting 2-amino-4,5-dimethylthiophenol with trimethylamine or a methylating agent under dehydrating conditions .

  • Oxidative Cyclization: Employing agents like Na₂S₂O₅ in DMF to facilitate ring closure, as demonstrated by Khan et al. for analogous 2-substituted benzothiazoles .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Aldehyde condensationDMF, Na₂S₂O₅, reflux, 2h75–85%
MethylationCH₃I, K₂CO₃, DMF, 60°C, 6h65%

Advanced Catalytic Methods

Recent advances in catalyst-free synthesis, such as the three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur reported by Chen et al., offer a streamlined alternative . This method avoids halogenated precursors and achieves dual C–S and C–N bond formation under oxidant-free conditions, with DMSO serving as a cyclization promoter .

Physicochemical Properties

Solubility and Stability

N,5,6-Trimethyl-1,3-benzothiazol-2-amine is anticipated to exhibit limited water solubility (<0.1 mg/mL at 25°C) due to its hydrophobic methyl groups, with enhanced solubility in organic solvents like DMSO or ethanol . Stability studies on analogous compounds suggest resistance to hydrolysis under neutral conditions but susceptibility to strong acids or bases .

Thermal Properties

Differential scanning calorimetry (DSC) of related N-methylbenzothiazoles reveals melting points ranging from 120–140°C . The compound’s thermal stability likely exceeds 200°C, consistent with the robust aromatic and heterocyclic framework.

Pharmacological and Industrial Applications

Biological Activity

Benzothiazoles are recognized for antitumor, antimicrobial, and anti-inflammatory properties. While specific data for N,5,6-trimethyl-1,3-benzothiazol-2-amine are lacking, structural analogs demonstrate:

  • Anticancer Activity: Inhibition of topoisomerase II and induction of apoptosis in HeLa cells (IC₅₀: 8–15 μM) .

  • Antimicrobial Effects: MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli .

Materials Science Applications

The electron-deficient thiazole ring and methyl substituents make this compound a candidate for:

  • Organic Semiconductors: Charge carrier mobility up to 0.12 cm²/V·s in thin-film transistors .

  • Fluorescent Probes: Emission maxima in the 450–500 nm range, suitable for bioimaging .

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